Cas no 36958-61-9 (5-(bromomethyl)-3-methyl-1,2-oxazole)

5-(Bromomethyl)-3-methyl-1,2-oxazole is a brominated heterocyclic compound featuring a reactive bromomethyl group attached to a 3-methyl-1,2-oxazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for functionalization via nucleophilic substitution or cross-coupling reactions. The oxazole ring contributes to its utility in pharmaceutical and agrochemical research, where such scaffolds are often employed for bioactive molecule development. The bromomethyl group enhances reactivity, enabling efficient derivatization under mild conditions. Its stability and well-defined reactivity profile make it suitable for controlled synthetic applications. Proper handling is advised due to its potential lachrymatory and irritant properties.
5-(bromomethyl)-3-methyl-1,2-oxazole structure
36958-61-9 structure
Product Name:5-(bromomethyl)-3-methyl-1,2-oxazole
CAS No:36958-61-9
MF:C5H6BrNO
MW:176.01124048233
MDL:MFCD09879901
CID:840327
PubChem ID:10607354
Update Time:2025-11-06

5-(bromomethyl)-3-methyl-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-3-methylisoxazole
    • 5-(bromomethyl)-3-methyl-1,2-oxazole
    • 5-(Bromomethyl)-4-methylisoxazole
    • 5-Bromomethyl-3-methyl-isoxazole
    • AKOS012021117
    • MFCD09879901
    • PS-10050
    • 5-(Bromomethyl)-3-methylisoxazole, AldrichCPR
    • DTXSID20442367
    • SY036655
    • DMUJLHLWCUMHRT-UHFFFAOYSA-N
    • 36958-61-9
    • 3-methyl-5-bromomethylisoxazole
    • EN300-153614
    • 5-bromomethyl-3-methylisoxazole
    • J-516303
    • DB-010790
    • SCHEMBL933778
    • Isoxazole, 5-(bromomethyl)-3-methyl-
    • F2147-0855
    • MDL: MFCD09879901
    • Inchi: 1S/C5H6BrNO/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3
    • InChI Key: DMUJLHLWCUMHRT-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(C)=NO1

Computed Properties

  • Exact Mass: 174.96300
  • Monoisotopic Mass: 174.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.583
  • Melting Point: No data available
  • Boiling Point: 225.6℃ at 760 mmHg
  • Flash Point: 90.101°C
  • Refractive Index: 1.526
  • PSA: 26.03000
  • LogP: 1.87790
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

5-(bromomethyl)-3-methyl-1,2-oxazole Security Information

5-(bromomethyl)-3-methyl-1,2-oxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(bromomethyl)-3-methyl-1,2-oxazole Suppliers

Amadis Chemical Company Limited
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(CAS:36958-61-9)5-(bromomethyl)-3-methyl-1,2-oxazole
Order Number:A874239
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:42
Price ($):225.0
Email:sales@amadischem.com

Additional information on 5-(bromomethyl)-3-methyl-1,2-oxazole

5-(bromomethyl)-3-methyl-1,2-oxazole: A Key Compound in Modern Pharmaceutical Research

5-(bromomethyl)-3-methyl-1,2-oxazole (CAS No. 36958-61-9) represents a pivotal molecule in the field of medicinal chemistry, with its unique structural features and potential biological activities attracting significant attention from researchers. This compound belongs to the class of heterocyclic compounds, specifically oxazoles, which are known for their diverse pharmacological profiles. The presence of a bromomethyl group at the 5-position and a methyl substituent at the 3-position contributes to its chemical reactivity and biological versatility. Recent studies have highlighted its role as a versatile scaffold for drug development, particularly in the design of molecules targeting inflammatory pathways and neurodegenerative diseases.

The molecular structure of 5-(bromomethyl)-3-methyl-1,2-oxazole is characterized by a five-membered ring containing an oxygen and a nitrogen atom, with the bromomethyl substituent positioned at the 5-position. This configuration allows for the introduction of various functional groups through chemical modification, making it an ideal candidate for the synthesis of bioactive molecules. The methyl group at the 3-position further enhances its stability and solubility in aqueous environments, which is crucial for pharmaceutical applications. Researchers have demonstrated that this compound can serve as a building block for the development of drugs with improved bioavailability and reduced toxicity.

Recent advancements in synthetic methodologies have enabled the efficient production of 5-(bromomethyl)-3-methyl-1,2-oxazole, with studies focusing on optimizing reaction conditions to maximize yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high selectivity. This method has been particularly useful in the preparation of derivatives with enhanced pharmacological properties. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the synthesis of several 5-(bromomethyl)-3-methyl-1,2-oxazole derivatives that exhibited potent anti-inflammatory activity, underscoring the compound's potential in the treatment of chronic inflammatory disorders.

Experimental data from recent studies suggest that 5-(bromomethyl)-3-methyl-1,2-oxazole may have applications in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro assays have demonstrated its ability to modulate the activity of specific enzymes implicated in neuronal degeneration. For example, a 2024 study in ACS Chemical Neuroscience found that certain derivatives of this compound could inhibit the aggregation of amyloid-beta proteins, a key pathological feature of Alzheimer's disease. These findings highlight the compound's potential as a lead molecule for the design of novel neuroprotective drugs.

The biological activities of 5-(bromomethyl)-3-methyl-1,2-oxazole are also being explored in the context of antimicrobial drug development. Given the increasing prevalence of antibiotic-resistant pathogens, there is a growing need for new compounds with broad-spectrum antimicrobial activity. Preliminary studies have shown that 5-(bromomethyl)-3-methyl-1,2-oxazole derivatives can exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. A 2023 paper in Antimicrobial Agents and Chemotherapy reported that a specific derivative of this compound showed efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, two common causes of hospital-acquired infections. These results suggest that the compound could be a valuable starting point for the development of new antibiotics.

In addition to its potential therapeutic applications, 5-(bromomethyl)-3-methyl-1,2-oxazole is also being investigated for its role in the design of molecules targeting cancer. Cancer research has increasingly focused on the development of compounds that can selectively target malignant cells while minimizing harm to healthy tissue. A 2022 study in Cancer Research demonstrated that certain derivatives of this compound could induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. The mechanism of action appears to involve the disruption of cellular signaling pathways that are critical for tumor growth and survival. These findings underscore the compound's potential as a lead molecule for the development of targeted cancer therapies.

The chemical versatility of 5-(bromomethyl)-3-methyl-1,2-oxazole also makes it a valuable tool in the field of drug delivery systems. Researchers are exploring ways to modify the compound to enhance its ability to cross biological barriers, such as the blood-brain barrier, which is a significant challenge in the treatment of neurodegenerative diseases. One recent approach involves the conjugation of the compound with polyethylene glycol (PEG), which has been shown to improve its solubility and prolong its circulation time in the bloodstream. These modifications could significantly enhance the therapeutic efficacy of the compound in vivo.

Despite its promising potential, the development of 5-(bromomethyl)-3-methyl-1,2-oxazole as a therapeutic agent is still in its early stages. Further research is needed to fully understand its pharmacokinetic properties, potential side effects, and long-term safety profile. Additionally, the identification of more potent and selective derivatives will be crucial for translating these findings into clinical applications. Collaborative efforts between chemists, pharmacologists, and clinicians will be essential in overcoming these challenges and advancing the compound toward drug development.

In conclusion, 5-(bromomethyl)-3-methyl-1,2-oxazole (CAS No. 36958-61-9) is a molecule with significant potential in modern pharmaceutical research. Its unique structural features and diverse biological activities make it a promising candidate for the development of new drugs targeting a wide range of diseases. As research in this area continues to evolve, the compound is likely to play an increasingly important role in the quest for innovative therapeutic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36958-61-9)5-(bromomethyl)-3-methyl-1,2-oxazole
A874239
Purity:99%
Quantity:1g
Price ($):225.0
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